molecular formula C11H21NO4 B13195553 2-[(Boc)(ethyl)amino]butyric Acid

2-[(Boc)(ethyl)amino]butyric Acid

Cat. No.: B13195553
M. Wt: 231.29 g/mol
InChI Key: FVQOCTDWLBVBIT-UHFFFAOYSA-N
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Description

2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID primarily involves the protection of amines through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive molecules where other protecting groups might fail .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)

InChI Key

FVQOCTDWLBVBIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(CC)C(=O)OC(C)(C)C

Origin of Product

United States

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